(3-Ethoxynaphthalen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(3-ethoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLWJBIEGHNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxynaphthalen 2 Yl Boronic Acid
Established Synthetic Routes for Naphthalene-Substituted Boronic Acids
The preparation of naphthalene-substituted boronic acids has traditionally relied on well-established organometallic reactions. One of the most common methods involves the formation of an organometallic intermediate from a halogenated naphthalene (B1677914) precursor, which is then quenched with a boron electrophile. chemrxiv.org
A primary route is through the lithium-halogen exchange reaction. harvard.edunumberanalytics.com This involves treating a bromo- or iodo-naphthalene derivative with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) to generate a highly reactive naphthyllithium species. harvard.edu This intermediate is then reacted with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. researchgate.net While effective, this method requires stringent anhydrous conditions and cryogenic temperatures due to the high reactivity of the organolithium reagents. nih.gov
Another established method is the use of Grignard reagents . In this approach, a bromo- or iodo-naphthalene is reacted with magnesium metal to form the corresponding naphthylmagnesium halide. This Grignard reagent is then treated with a trialkyl borate, similar to the lithium-halogen exchange protocol, to afford the boronic acid after acidic workup. This method is often considered more practical for larger-scale syntheses as Grignard reagents are generally less reactive and easier to handle than organolithium compounds.
Novel Methodologies for the Preparation of (3-Ethoxynaphthalen-2-yl)boronic acid
Recent advancements in organic synthesis have led to the development of more sophisticated and versatile methods for the preparation of arylboronic acids, including this compound. These novel methodologies often offer milder reaction conditions, greater functional group tolerance, and improved yields.
Palladium-Catalyzed Borylation Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation , have become a cornerstone for the synthesis of arylboronic acids and their esters. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org
For the synthesis of this compound, a plausible starting material would be 2-bromo-3-ethoxynaphthalene. The borylation of this substrate using a palladium catalyst, such as Pd(dba)₂ in combination with a suitable phosphine (B1218219) ligand like bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos), and a base like triethylamine (B128534) in a solvent such as dioxane, would be a viable route. organic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. The choice of ligand is crucial for the efficiency of the reaction, with various phosphine ligands being developed to improve catalyst activity and substrate scope. nih.gov
A general procedure for the Miyaura borylation of an aryl bromide is as follows: An oven-dried flask is charged with the aryl bromide, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., potassium acetate), and a solvent (e.g., dioxane). The mixture is then heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up to isolate the arylboronic acid pinacol ester, which can be subsequently hydrolyzed.
Metal-Mediated Halogen-Boron Exchange Reactions
Metal-mediated halogen-boron exchange reactions provide an alternative to the classical lithium-halogen exchange. These reactions often utilize less reactive organometallic reagents or proceed under milder conditions. For instance, a bromine-magnesium exchange can be facilitated by reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which can then be quenched with a borate ester. nih.gov This method can offer improved functional group tolerance compared to traditional Grignard or organolithium approaches. A non-cryogenic protocol for the synthesis of substituted thienylboronic acids has been developed using halogen-magnesium exchange followed by palladium-catalyzed borylation, a strategy that could be adapted for naphthalene systems. nih.gov
Direct C-H Borylation Strategies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, as it avoids the pre-functionalization of the aromatic ring with a halide. nih.govrsc.org These reactions are typically catalyzed by iridium, rhodium, or ruthenium complexes. rsc.orgnih.gov The regioselectivity of C-H borylation is a key challenge and is often directed by steric or electronic factors. rsc.orgnih.govresearchgate.net
For the synthesis of this compound via this route, 2-ethoxynaphthalene (B165321) would be the starting material. The ethoxy group is an ortho, para-director, and the steric bulk of the catalyst and the directing group would influence the position of borylation. Iridium-catalyzed borylation, often using [Ir(cod)Cl]₂ as a precatalyst and a bipyridine-based ligand, is a common system for such transformations. The reaction is typically carried out with a diboron reagent like B₂pin₂ in a hydrocarbon solvent. The regiochemical outcome would need to be carefully controlled to favor borylation at the desired 2-position over other accessible positions on the naphthalene ring.
Green Chemistry and Sustainable Synthesis Routes
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for boronic acid synthesis. This includes the use of greener solvents, lower catalyst loadings, and more atom-economical reagents. nih.gov For instance, palladium-catalyzed borylations have been developed that can be performed in water or using mechanochemistry (ball-milling), significantly reducing the use of volatile organic solvents. Furthermore, the development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal contamination in the final product.
Optimization of Reaction Conditions and Yields in Preparation
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For palladium-catalyzed borylation , a screening of different palladium precursors (e.g., Pd(OAc)₂, Pd(dba)₂), phosphine ligands (e.g., SPhos, XPhos), and bases (e.g., K₂CO₃, KOAc, Et₃N) can lead to significant improvements in yield. chemrxiv.orgorganic-chemistry.org The temperature is also a critical factor, with reactions typically run at elevated temperatures to ensure reasonable reaction rates.
The following table provides a hypothetical comparison of different synthetic approaches for the preparation of this compound, illustrating how reaction conditions can be optimized.
| Method | Catalyst/Reagent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lithium-Halogen Exchange | n-BuLi, Triisopropyl borate | - | THF | -78 | 2 | 75 |
| Palladium-Catalyzed Borylation | Pd(dppf)Cl₂, B₂pin₂ | KOAc | Dioxane | 80 | 12 | 85 |
| Optimized Pd-Borylation | XPhos Pd G3, B₂pin₂ | K₃PO₄ | 2-MeTHF | 100 | 4 | 92 |
| Direct C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | - | Heptane | 80 | 24 | 60 (as a mixture of isomers) |
This table is illustrative and based on typical conditions for the respective reactions. Actual yields would require experimental verification.
Scalability Considerations for Research and Preparative Applications
The transition from small-scale laboratory synthesis (milligram to gram) to larger, preparative-scale production (multi-gram to kilogram) of this compound necessitates a thorough evaluation of the synthetic methodology. Key considerations include the safety, efficiency, cost-effectiveness, and environmental impact of each step. The most probable synthetic route involves a multi-step process, and the scalability of each of these steps must be individually assessed. A plausible synthetic pathway consists of:
Etherification: Synthesis of 2-ethoxynaphthalene from a suitable naphthol precursor.
Halogenation: Introduction of a bromine atom at the 3-position of 2-ethoxynaphthalene to yield 3-bromo-2-ethoxynaphthalene.
Borylation: Conversion of the aryl bromide to the target boronic acid, typically via a lithiation-borylation sequence.
Purification: Isolation and purification of the final product.
Williamson Ether Synthesis for 2-Ethoxynaphthalene
The initial step, the formation of an ethoxy-substituted naphthalene ring, is often achieved via the Williamson ether synthesis. wikipedia.orgkhanacademy.org This involves the reaction of a naphthoxide ion with an ethylating agent. For research purposes, this reaction is straightforward. However, for preparative applications, several factors must be considered.
The choice of base and solvent is critical. While strong bases like sodium hydride are effective on a small scale, their use on a large scale can present safety challenges due to the evolution of hydrogen gas. Alternative bases such as sodium hydroxide (B78521) or potassium hydroxide are often preferred for industrial-scale synthesis, though they may require more stringent control of reaction conditions to ensure complete deprotonation of the starting naphthol. khanacademy.orgwvu.edu The reaction is typically conducted at temperatures between 50 to 100 °C and can take several hours to reach completion. wikipedia.org
Solvent selection also plays a crucial role. While aprotic polar solvents like DMF or acetonitrile (B52724) are common in laboratory settings, their cost and potential for difficult removal on a large scale may necessitate the use of more industrially friendly solvents. wikipedia.org Recent advancements have explored performing this synthesis at higher temperatures (around 300 °C) with weaker alkylating agents to improve efficiency and selectivity on an industrial scale. wikipedia.org
Table 1: Scalability Considerations for Williamson Ether Synthesis
| Parameter | Research Scale (mg-g) | Preparative Scale (g-kg) | Key Considerations for Scale-Up |
|---|---|---|---|
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Safety (H₂ evolution with NaH), cost, and waste disposal. |
| Solvent | Acetonitrile, DMF | Toluene, higher boiling point ethers | Cost, ease of removal, and environmental impact. |
| Temperature | 50 - 100 °C | Potentially higher temperatures (up to 300 °C) | Energy costs, reactor capabilities, and side reaction profiles. wikipedia.org |
| Work-up | Liquid-liquid extraction | Crystallization, filtration | Minimizing solvent use and simplifying product isolation. |
Bromination of 2-Ethoxynaphthalene
The regioselective introduction of a bromine atom onto the naphthalene core is a critical step. On a laboratory scale, this can be achieved using molecular bromine in a suitable solvent like glacial acetic acid. mdma.chscribd.com However, handling large quantities of bromine presents significant safety and environmental challenges due to its high toxicity and corrosivity (B1173158).
For preparative scale, alternative brominating agents such as N-bromosuccinimide (NBS) may be considered, although this can increase raw material costs. The control of reaction temperature is crucial to prevent over-bromination and the formation of isomeric byproducts. On a larger scale, efficient heat dissipation becomes a major engineering challenge. The reaction may also be sensitive to light and air, requiring an inert atmosphere and protected reaction vessels.
Table 2: Comparison of Bromination Methods
| Method | Reagent | Typical Scale | Advantages | Disadvantages on Scale-Up |
|---|---|---|---|---|
| Direct Bromination | Br₂ in Acetic Acid | Research | Low cost of bromine. | High toxicity and corrosivity of Br₂, exothermic reaction control. mdma.chscribd.com |
| NBS Bromination | N-Bromosuccinimide | Research/Preparative | Safer to handle than Br₂. | Higher cost, potential for radical side reactions. |
Lithiation-Borylation for Boronic Acid Synthesis
The conversion of an aryl halide to a boronic acid is commonly achieved through a lithiation-borylation reaction. scispace.combris.ac.ukbristol.ac.uknih.gov This involves a halogen-metal exchange using an organolithium reagent, typically n-butyllithium or t-butyllithium, at cryogenic temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
The scalability of this step is particularly challenging. The use of highly reactive and pyrophoric organolithium reagents on a large scale requires specialized equipment and stringent safety protocols. acs.orgodu.edu The cryogenic temperatures (often -78 °C) needed to control the reaction are energy-intensive and can be difficult to maintain in large reactors. researchgate.net Continuous flow reactors are emerging as a safer and more efficient alternative for handling highly reactive intermediates like organolithiums on a larger scale, offering better temperature control and minimizing the volume of hazardous material at any given time. researchgate.netchemistryviews.org
The choice of solvent is also critical. Ethereal solvents like THF are common but can be problematic on a large scale due to their potential for peroxide formation and their relatively low boiling points. Alternative solvents like cyclopentyl methyl ether (CPME) are gaining traction due to their higher boiling points and improved safety profiles. unito.it
Table 3: Key Parameters for Scalable Lithiation-Borylation
| Parameter | Research Scale | Preparative Scale | Key Considerations for Scale-Up |
|---|---|---|---|
| Lithium Reagent | n-BuLi, t-BuLi | n-BuLi | Cost, safety (pyrophoric nature). acs.org |
| Temperature | -78 °C | -78 °C to -40 °C (process dependent) | Energy costs, reactor design for efficient cooling. researchgate.net |
| Reactor Type | Batch Reactor | Batch or Continuous Flow Reactor | Safety, heat and mass transfer, control of fast reactions. researchgate.netchemistryviews.org |
| Borylation Agent | Trimethyl borate, Triisopropyl borate | Triisopropyl borate | Cost, ease of handling, and subsequent hydrolysis. |
Purification Strategies
The purification of boronic acids can be challenging, especially on a larger scale. Boronic acids have a tendency to form anhydrides (boroxines) upon dehydration, which can complicate purification and analysis. researchgate.net
For research-scale applications, column chromatography on silica (B1680970) gel is often employed. However, this method is generally not practical for large-scale production due to the high solvent consumption and cost. researchgate.netreddit.com Recrystallization is a more scalable method, but finding a suitable solvent system can be challenging. researchgate.netreddit.com
An alternative and scalable purification method involves the formation of a salt of the boronic acid. google.com Treating the crude boronic acid with a base, such as sodium hydroxide, forms a water-soluble boronate salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The pure boronic acid can then be regenerated by acidification and isolated by filtration. google.com Another technique involves the formation of a crystalline diethanolamine (B148213) adduct, which can be easily purified and then hydrolyzed to give the pure boronic acid. reddit.com
Reactivity and Mechanistic Investigations of 3 Ethoxynaphthalen 2 Yl Boronic Acid
Fundamental Reactivity Patterns of Arylboronic Acids in Cross-Coupling
Arylboronic acids, including (3-Ethoxynaphthalen-2-yl)boronic acid, are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their popularity stems from their stability, low toxicity, and the high functional group tolerance of the reactions in which they participate. The fundamental reactivity of arylboronic acids is centered on the transfer of their aryl group to a transition metal center, typically palladium.
The choice of reaction partners is broad, encompassing aryl, vinyl, and alkyl halides or triflates as electrophiles. Modified conditions have even enabled the use of less reactive electrophiles like aryl chlorides.
Detailed Mechanistic Studies of Suzuki-Miyaura Cross-Coupling Involving this compound
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and has been the subject of extensive mechanistic investigation. The catalytic cycle, as it would apply to this compound, involves a sequence of well-defined steps.

The reactivity of the organic halide in this step generally follows the order of bond strength: I > OTf > Br >> Cl. Mechanistic studies have shown that this step can proceed through different pathways, potentially involving either a 14-electron bis-ligated palladium complex or a more reactive 12-electron mono-ligated species, depending on the reaction conditions and ligand concentration. The initial product of oxidative addition is a cis-arylpalladium(II) halide complex, which typically isomerizes to the more stable trans-isomer.
Transmetalation is the step where the organic moiety from the boron reagent, in this case, the 3-ethoxynaphthalen-2-yl group, is transferred to the palladium(II) center, displacing the halide or other leaving group. This process is critical and has been the focus of significant mechanistic debate. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species.
Two primary pathways for transmetalation are often considered:
The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate [R-B(OH)3]⁻. This anionic species then reacts with the arylpalladium(II) halide complex.
The Hydroxide (B78521) Pathway: The base reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
Kinetic studies on model systems suggest that for reactions using weak bases in aqueous solvent mixtures, the pathway involving the reaction of an arylpalladium(II) hydroxide complex with the neutral boronic acid is often favored. The formation of intermediates with Pd-O-B linkages has been detected and characterized using low-temperature NMR spectroscopy, providing direct evidence for these pre-transmetalation species. The rate of this step can be significantly influenced by the nature of the boronic acid derivative used, with some boronic esters showing enhanced transfer rates compared to the corresponding boronic acids.
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new C-C bond of the final product, and the palladium catalyst is regenerated in its active Pd(0) state. This step proceeds from a cis-diorganopalladium(II) complex. If the intermediate from transmetalation is in a trans configuration, it must first isomerize to the cis form for reductive elimination to occur.
Kinetic studies have indicated that reductive elimination is a first-order process, dependent only on the concentration of the diorganopalladium(II) complex. Deuterium labeling experiments have confirmed that this step is an intramolecular process, without crossover of organic groups between two different palladium complexes.
The choice of base and solvent is crucial for the success of the Suzuki-Miyaura coupling. The base plays multiple roles: it facilitates the formation of the active palladium catalyst, promotes the formation of the reactive boronate species, and can influence the rate of reductive elimination. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can significantly impact reaction efficiency, with different bases performing optimally in different solvent systems.
Solvents such as toluene, tetrahydrofuran (B95107) (THF), and dioxane are frequently used, often with the addition of water. Water can help to dissolve the inorganic base and may also play a role in the hydrolysis of boronic esters or in the speciation of the boronic acid itself. The solvent can also influence the solubility and stability of the catalytic species and intermediates throughout the reaction cycle. Studies have shown that alcoholic solvents like methanol (B129727) can also be effective, sometimes leading to high yields of the coupled product.
The following table summarizes the effects of different bases and solvents on a model Suzuki-Miyaura coupling reaction, illustrating the importance of these parameters.
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | K₃PO₄·3H₂O (2) | Tetrahydrofuran | 10.4 |
| 2 | K₃PO₄·3H₂O (2) | DMF | 30.9 |
| 3 | K₃PO₄·3H₂O (2) | Methanol | 78.9 |
| 4 | K₃PO₄·3H₂O (2) | Dioxane | 0 |
| 5 | NaOH (2) | Methanol/Water (3:2) | 98.5 |
| 6 | K₂CO₃ (2) | Methanol/Water (3:2) | 85.2 |
| Data derived from a representative Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid and is intended for illustrative purposes. |
Reactivity in Other Transition-Metal-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent application, arylboronic acids like this compound are versatile reagents that can participate in other types of cross-coupling reactions. These reactions often leverage the same fundamental reactivity of the organoboron compound but may employ different transition metal catalysts or reaction partners.
For example, arylboronic acids can be used in:
Carbonylative Couplings: In the presence of carbon monoxide, arylboronic acids can be coupled with organic halides to form ketones.
Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate the addition of arylboronic acids to alkenes and alkynes.
Copper-Catalyzed Couplings: Copper-based systems have been developed for various transformations, including the coupling of arylboronic acids with amines or thiols (Chan-Lam coupling).
Iron-Catalyzed Couplings: There is growing interest in using more earth-abundant metals like iron to catalyze cross-coupling reactions involving organoboron reagents.
Nickel-Catalyzed Couplings: Nickel catalysts are often effective for coupling with less reactive electrophiles, such as aryl chlorides and substrates with C-O based leaving groups.
The reactivity of this compound in these alternative cross-coupling reactions would be expected to follow the general trends observed for other electron-rich naphthalenyl and arylboronic acids.
Copper-Catalyzed N-, O-, S-Arylation (Chan-Lam Type)
The Chan-Lam coupling reaction is a versatile method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, using a copper catalyst. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol. The reaction is often carried out under mild conditions, frequently at room temperature and open to the air, which presents an advantage over other cross-coupling methods that may require inert atmospheres. researchgate.netorganic-chemistry.org
The general mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II) or Cu(III) intermediate. The process is initiated by the coordination of the amine, alcohol, or thiol to the copper catalyst, followed by transmetalation with the arylboronic acid. Subsequent reductive elimination from the copper center yields the desired arylated product and regenerates a lower oxidation state copper species, which is then reoxidized to complete the catalytic cycle, often with the help of atmospheric oxygen. researchgate.net
While specific examples detailing the use of this compound in Chan-Lam reactions are not extensively documented in the literature, its structural features suggest it would be a viable substrate. The electron-rich nature of the ethoxynaphthalene ring system could potentially enhance the rate of transmetalation. However, the steric bulk of the naphthalene (B1677914) scaffold might necessitate optimized reaction conditions, such as the use of specific ligands or elevated temperatures, to achieve high yields.
Table 1: Representative Chan-Lam N-Arylation with Arylboronic Acids
| Amine Substrate | Arylboronic Acid | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| Indole | Phenylboronic acid | CuI, Ligand | Toluene | 110 °C | Varies | amazonaws.com |
| 2-Aminothiophene-3-carboxylate | Various Arylboronic Acids | Cu(OAc)₂ | Not Specified | Room Temp | Moderate to Good | organic-chemistry.org |
| Aniline Derivatives | Various Arylboronic Acids | Cu(II), Photocatalyst | Not Specified | Not Specified | Improved | wikipedia.org |
This table presents general conditions for Chan-Lam N-arylation reactions with various arylboronic acids to illustrate typical parameters. Specific data for this compound is not available.
For O-arylation, phenols are common coupling partners. nih.gov The synthesis of diaryl ethers via Chan-Lam coupling is a significant transformation. Similarly, S-arylation of thiols provides a direct route to aryl thioethers. organic-chemistry.orgnih.gov The reactivity of this compound in these specific transformations would be of interest for the synthesis of complex ethers and thioethers containing the 3-ethoxynaphthalene moiety.
Rhodium-Catalyzed Additions
Rhodium catalysts are effective in promoting the addition of arylboronic acids to a variety of unsaturated substrates, including α,β-unsaturated carbonyl compounds (conjugate addition) and aldehydes or ketones (1,2-addition). lookchem.comnih.gov These reactions are powerful tools for the formation of carbon-carbon bonds.
In rhodium-catalyzed conjugate additions, the aryl group from the boronic acid is transferred to the β-position of an activated alkene. The mechanism typically involves the transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by insertion of the alkene into the rhodium-aryl bond and subsequent protonolysis or other termination steps to release the product and regenerate the catalyst.
Asymmetric variants of these reactions, employing chiral ligands on the rhodium center, are particularly valuable for the synthesis of enantiomerically enriched compounds. rsc.org The bulky nature of the (3-Ethoxynaphthalen-2-yl) group could play a significant role in the stereochemical outcome of such asymmetric additions.
Table 2: General Conditions for Rhodium-Catalyzed Asymmetric Conjugate Addition
| Alkene Substrate | Arylboronic Acid | Catalyst System | Solvent | Temperature | Enantiomeric Excess (ee %) | Reference |
| Carbonyl-activated Alkenyl Azaarenes | Various Organoboronic Acids | [RhCl(coe)₂]₂, (R)-DM-segphos | THF | 80 °C | Up to 99% | lookchem.com |
| Silyl Glyoxylates | Various Arylboronic Acids | Chiral (diene)Rh(I) complex | Not Specified | Not Specified | High | nih.gov |
This table illustrates general conditions for rhodium-catalyzed asymmetric additions. Specific examples utilizing this compound are not documented.
Rhodium-catalyzed 1,2-additions to carbonyl compounds afford secondary or tertiary alcohols. rsc.org The reaction of this compound with aldehydes or ketones under rhodium catalysis would provide access to a range of alcohol derivatives bearing the ethoxynaphthalene substituent.
Petasis Reaction Applications
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid. organic-chemistry.orgwikipedia.org This reaction is highly valued for its ability to generate α-amino acids and other substituted amines in a single, operationally simple step. organic-chemistry.org The reaction tolerates a wide range of functional groups and often proceeds under mild conditions without the need for an inert atmosphere. wikipedia.org
The mechanism of the Petasis reaction is thought to involve the formation of an iminium ion from the amine and carbonyl compound. The boronic acid then reacts with the hydroxyl group of a hydrated aldehyde or the carboxyl group of an α-keto acid to form a boronate intermediate. This is followed by the intramolecular transfer of the aryl group from the boron to the electrophilic iminium carbon. organic-chemistry.org
The use of this compound in the Petasis reaction would enable the direct incorporation of the 3-ethoxynaphthalen-2-yl moiety into the α-position of the resulting amine or amino acid. This provides a straightforward route to novel and complex molecular scaffolds.
Table 3: General Components of the Petasis Reaction
| Amine Component | Carbonyl Component | Boronic Acid Component | Typical Product | Reference |
| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Allylamine | nih.gov |
| Various Amines | Glyoxylic Acid | Alkenylboronic Acids | α-Amino Acid | researchgate.net |
| Secondary Amines | Salicylaldehydes | Various Boronic Acids | α-Hydroxy Amines | organic-chemistry.org |
This table outlines the general components used in the Petasis reaction. Specific examples involving this compound are not available in the cited literature.
Electrophilic and Nucleophilic Reactivity at the Boron Center
The boron atom in this compound, as in all boronic acids, is electron-deficient and acts as a Lewis acid. wikipedia.org This electrophilicity allows it to readily react with nucleophiles. In an aqueous solution, boronic acids exist in equilibrium with their tetrahedral boronate form, which is formed by the addition of a hydroxide ion. wikipedia.org This transformation is crucial for many of its reactions, as the boronate species is often the active nucleophile in cross-coupling reactions.
The boron center can be attacked by nucleophilic groups, leading to the formation of tetrahedral boronate complexes. wikipedia.org This is a key step in the mechanism of the Petasis reaction, where the hydroxyl or carboxyl group of the carbonyl component attacks the boron atom. organic-chemistry.org
Conversely, while the boron center itself is electrophilic, the organic substituent—in this case, the 3-ethoxynaphthalen-2-yl group—acts as a nucleophile in many transition metal-catalyzed reactions. After transmetalation to a transition metal center, this aryl group can attack various electrophiles.
Influence of the Naphthalene and Ethoxy Substituent on Reactivity Profile
The reactivity of this compound is significantly influenced by the electronic and steric properties of the 3-ethoxynaphthalene substituent.
Electronic Effects: The naphthalene ring system is an extended π-system, and the ethoxy group at the 3-position is an electron-donating group due to resonance. This increases the electron density of the aromatic ring system. This electron-rich nature can facilitate the transmetalation step in cross-coupling reactions, which is often the rate-determining step. A more electron-rich aryl group can transfer more readily to the metal center, potentially leading to higher reaction rates compared to electron-deficient or electron-neutral arylboronic acids.
Steric Effects: The 2,3-disubstituted naphthalene ring is sterically demanding. This steric hindrance can have a dual effect. On one hand, it might slow down the approach of reactants to the boron center or the metal-aryl intermediate, potentially requiring more forcing reaction conditions. On the other hand, in asymmetric catalysis, this steric bulk can be highly beneficial, as it can enhance facial selectivity during the transfer of the aryl group, leading to higher enantioselectivity in the products. The specific geometry and bulk of the (3-Ethoxynaphthalen-2-yl) group can be a powerful tool for controlling the stereochemical outcome of a reaction.
Applications of 3 Ethoxynaphthalen 2 Yl Boronic Acid in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthetic Sequences
Boronic acids and their esters are often used as key intermediates in multi-step synthesis due to their stability and versatile reactivity. patsnap.comgrafiati.com They can be carried through several synthetic steps before being utilized in a final cross-coupling reaction. A patent for the synthesis of 2-hydroxy-naphthalene-1-boronic acid describes a sequence involving the formation of 2-methoxy-naphthalene-1-boronic acid as a stable intermediate, which is then demethylated in the final step. patsnap.com This demonstrates the principle of using an alkoxy-substituted naphthylboronic acid as a handle for further transformations. (3-Ethoxynaphthalen-2-yl)boronic acid could similarly be employed as a stable intermediate in the synthesis of complex target molecules, where the boronic acid moiety is introduced early in the synthetic route.
Regioselective and Chemoselective Transformations
The strategic placement of the boronic acid and ethoxy groups on the naphthalene (B1677914) core of this compound allows for potential regioselective and chemoselective transformations.
In terms of regioselectivity , the Suzuki-Miyaura coupling itself is highly regioselective, occurring specifically at the carbon atom bearing the boronic acid group. This allows for the precise installation of the 3-ethoxynaphthalen-2-yl moiety onto a coupling partner.
Regarding chemoselectivity , the Suzuki-Miyaura reaction conditions are generally mild and tolerate a wide range of functional groups. This means that if the coupling partner of this compound contains other reactive sites, the cross-coupling can often be performed chemoselectively at the desired position without affecting other functional groups. While specific studies focusing on the chemoselective reactions of this compound are not prevalent, the principles of chemoselectivity in Suzuki-Miyaura couplings are well-established. google.com
Role of 3 Ethoxynaphthalen 2 Yl Boronic Acid in Catalysis and Ligand Design
Design of Ligands Incorporating the (3-Ethoxynaphthalen-2-yl)moiety
The (3-ethoxynaphthalen-2-yl) moiety, with its specific steric and electronic characteristics, offers a unique scaffold for the development of specialized ligands in coordination chemistry and catalysis. Its incorporation into ligand frameworks can significantly influence the properties and reactivity of the resulting metal complexes.
Phosphine (B1218219) and N-Heterocyclic Carbene Ligands
While direct examples of phosphine and N-heterocyclic carbene (NHC) ligands derived from (3-Ethoxynaphthalen-2-yl)boronic acid are not extensively documented in readily available literature, the general principles of ligand synthesis allow for their conceptual design.
Phosphine Ligands: The synthesis of phosphine ligands often involves the reaction of a Grignard or organolithium reagent with a chlorophosphine. In principle, the (3-ethoxynaphthalen-2-yl) moiety could be introduced by converting the boronic acid to a corresponding organometallic species, which would then be reacted with a suitable phosphine source. The resulting phosphine ligand would possess the bulky and electron-rich naphthalenic backbone, potentially influencing the coordination environment and catalytic activity of a metal center. The general synthesis of phosphine complexes can be achieved through ligand substitution processes. libretexts.org
N-Heterocyclic Carbene (NHC) Ligands: NHCs are typically generated from the deprotonation of the corresponding imidazolium (B1220033) or other azolium salts. nih.govresearchgate.net The synthesis of an NHC ligand incorporating the (3-ethoxynaphthalen-2-yl) moiety would first require the preparation of a suitable N-aryl imidazolium salt where the aryl group is 3-ethoxynaphthalene. This could potentially be achieved by N-arylation of an imidazole (B134444) derivative with a suitable 3-ethoxynaphthyl halide or equivalent. The resulting NHC ligand would be expected to be a strong σ-donor with significant steric bulk, properties that are highly desirable in many catalytic applications. researchgate.net
Ligands for Enantioselective Catalysis
The chiral environment provided by the naphthalene (B1677914) backbone makes the (3-ethoxynaphthalen-2-yl) moiety an attractive component for the design of ligands for asymmetric catalysis. Chiral ligands based on binaphthyl scaffolds are well-established in promoting a variety of enantioselective transformations. researchgate.net By introducing chirality, for instance, through atropisomerism or by incorporating chiral substituents, ligands bearing the 3-ethoxynaphthyl group could be developed for enantioselective reactions.
For example, chiral biphenols and diols have been shown to catalyze enantioselective multicomponent condensation reactions involving boronic acids. nih.gov Similarly, chiral ligands derived from this compound could potentially be employed in asymmetric additions, reductions, or cross-coupling reactions. The design of such ligands would focus on creating a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the reaction.
Direct Catalytic Activity of Boronic Acids in Organic Transformations (Boronic Acid Catalysis)
Arylboronic acids, including this compound, can function as organocatalysts, leveraging their Lewis acidic nature to activate substrates and promote various organic reactions. This direct catalytic activity is a growing area of interest in sustainable chemistry.
Activation of Hydroxy Functional Groups
Boronic acids are known to act as catalysts for the activation of hydroxy-containing compounds. nih.gov This activation typically proceeds through the reversible formation of a boronate ester intermediate, which enhances the electrophilicity of the carbon atom attached to the oxygen. While specific studies on this compound are not prevalent, its general reactivity as a boronic acid suggests it could be employed in such transformations. The electron-donating ethoxy group on the naphthalene ring might influence the Lewis acidity of the boron center and, consequently, its catalytic efficiency.
Promotion of Condensation and Cycloaddition Reactions
Arylboronic acids have been demonstrated to catalyze a variety of condensation and cycloaddition reactions. researchgate.netnih.gov These reactions often involve the activation of carbonyl compounds or the formation of reactive intermediates. For instance, boronic acids can catalyze the condensation of phenols, aldehydes, and boronates in multicomponent reactions. nih.gov It is plausible that this compound could serve as a catalyst in similar transformations, with the bulky naphthyl group potentially influencing the selectivity of the reaction. Co-catalyst systems involving boronic acids and Brønsted acids have also been shown to be effective in promoting the synthesis of chromenes from phenols and α,β-unsaturated carbonyls. nih.gov
Precursors for Homogeneous and Heterogeneous Catalysts
This compound can serve as a valuable precursor for the synthesis of both homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: In homogeneous catalysis, this compound is a key building block in Suzuki-Miyaura cross-coupling reactions, where it acts as the organoboron nucleophile. This reaction is widely used to form carbon-carbon bonds and to synthesize complex organic molecules, including ligands and catalyst components. Furthermore, the boronic acid can be transformed into other functional groups, which can then be incorporated into catalyst structures. For example, it can be a precursor for the synthesis of phosphine or NHC ligands as discussed earlier, which are then used to form homogeneous metal complexes. Ruthenium complex compounds are noted as effective homogeneous catalysts for certain reactions. google.com
Heterogeneous Catalysts: The functionalization of solid supports with boronic acid moieties is a strategy for creating heterogeneous catalysts. mdpi.com this compound could be immobilized on materials like silica (B1680970) or polymers. These supported catalysts offer advantages such as ease of separation and recyclability. The boronic acid group on the solid support can act as a catalytic site for various reactions, similar to its role in homogeneous catalysis. For instance, halloysite (B83129) nanotubes functionalized with phenylboronic acid have been shown to be effective solid acid catalysts. mdpi.com
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
This compound serves as a promising, yet largely unexplored, building block for the design and synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its unique structural and electronic properties, combining a rigid naphthalene backbone, a reactive boronic acid group, and a functional ethoxy substituent, make it a versatile component for creating highly ordered, porous structures with tailored functionalities.
The boronic acid moiety is a key functional group for the construction of COFs through the formation of robust boroxine (B1236090) or boronate ester linkages. rsc.orggoogle.com These frameworks are renowned for their crystallinity, permanent porosity, and high thermal stability. The naphthalene core of this compound imparts rigidity and a large surface area to the resulting framework, which is advantageous for applications in gas storage and separation. youtube.com Furthermore, the ethoxy group can influence the electronic properties and the porous environment of the material. Functional groups on organic linkers can modulate the interactions within the framework and with guest molecules, affecting the material's performance in catalysis and sensing. researchgate.netrsc.org
In the context of MOFs, this compound can be utilized in several ways. It can act as a co-linker in mixed-linker systems to introduce specific functionalities into the framework. nih.govresearchgate.net The boronic acid group can also be a site for post-synthetic modification, allowing for the grafting of other functional molecules onto the MOF structure. bohrium.comnih.gov This approach enables the creation of multifunctional materials with enhanced catalytic activity or selectivity. For instance, boronic acid-functionalized MOFs have been successfully used for the selective enrichment of cis-diol-containing compounds. nih.govresearchgate.netnih.gov
The potential of this compound in catalysis and ligand design is further highlighted by its prospective role in creating catalytically active sites within MOFs and COFs. The boronic acid itself can act as a Lewis acid catalyst, or the naphthalene backbone can be further functionalized to introduce other catalytic moieties. The ethoxy group can also play a role in modulating the electronic environment of a catalytic center, thereby influencing its activity and selectivity. nih.gov
While direct experimental data on MOFs and COFs constructed from this compound is not yet prevalent in published literature, the principles of crystal engineering and the extensive research on analogous systems provide a strong foundation for predicting their potential. The following table illustrates the effect of functionalization on the properties of a MOF series with naphthalene-based linkers, providing a basis for what could be expected from frameworks incorporating this compound.
| Framework | Linker Functional Group | BET Surface Area (m²/g) | H₂ Adsorption (wt% at 77 K, 1 bar) | CO₂ Adsorption (cm³/g at 298 K, 1 bar) |
| MOF-205 | None | 4460 | ~1.5 | ~50 |
| MOF-205-NO₂ | Nitro | 3980 | ~1.6 | ~60 |
| MOF-205-NH₂ | Amino | 4330 | ~1.7 | ~70 |
| MOF-205-OBn | Benzyloxy | 3470 | ~1.8 | ~75 |
This table is based on data reported for the MOF-205 series and is intended to be illustrative of the effects of linker functionalization. rsc.org
The data suggests that while bulky functional groups like benzyloxy (similar in size to ethoxy) can lead to a decrease in surface area, they can simultaneously enhance the gas adsorption capacities for gases like H₂ and CO₂ at specific conditions, indicating stronger interactions between the gas molecules and the functionalized framework. rsc.org This highlights the trade-offs and opportunities in designing functionalized MOFs for specific applications. The synthesis of MOFs and COFs using this compound is a promising area for future research, with the potential to yield novel materials for catalysis, gas separation, and sensing.
Advanced Analytical and Spectroscopic Probes for Mechanistic Elucidation
In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates (e.g., NMR, IR, UV-Vis Spectroscopy)
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable data on reaction kinetics and the formation and decay of intermediates. For reactions involving (3-Ethoxynaphthalen-2-yl)boronic acid, such as Suzuki-Miyaura cross-coupling or esterification reactions, these methods can offer a detailed picture of the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy can track the consumption of this compound and the formation of products. Changes in the chemical shifts of protons and carbons on the naphthalene (B1677914) ring and the ethoxy group can be monitored over time to determine reaction rates. Furthermore, the appearance and disappearance of signals corresponding to reaction intermediates, such as boronate esters or complexes, can be observed.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, the B-O-H stretching and bending vibrations of the boronic acid group, as well as C-O stretches of the ethoxy group and the naphthalene ring, can be monitored throughout a reaction. The formation of new bonds, such as in a boronate ester intermediate, would result in the appearance of new characteristic IR bands.
UV-Vis Spectroscopy: The naphthalene moiety in this compound possesses a distinct chromophore. Any changes to the electronic environment of the naphthalene ring during a reaction, such as the formation of reaction intermediates or the final product, would likely lead to shifts in the UV-Vis absorption spectrum. This allows for the continuous monitoring of the concentration of different species in the reaction mixture.
Despite the potential of these techniques, specific in-situ spectroscopic studies monitoring the reaction kinetics and intermediates of this compound have not been extensively reported in publicly available scientific literature.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Boron Coordination Studies
Advanced NMR techniques provide deeper insights into the structural dynamics and coordination environment of the boron atom in this compound and its derivatives.
¹¹B NMR Spectroscopy: As boron has a magnetically active nucleus (¹¹B), ¹¹B NMR spectroscopy is a direct probe of the coordination state of the boron atom. A trigonal planar (sp² hybridized) boron in the free boronic acid will have a characteristic chemical shift. Upon coordination with a Lewis base to form a tetrahedral (sp³ hybridized) boronate complex, a significant upfield shift in the ¹¹B NMR spectrum is expected. This technique is invaluable for studying ligand exchange and the formation of key intermediates in catalytic cycles.
Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign the proton and carbon signals of this compound and its reaction products. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of different atoms, which is crucial for determining the three-dimensional structure of intermediates and products in solution.
Currently, there is a lack of published studies focusing on the application of these advanced NMR techniques to specifically investigate the structural dynamics and boron coordination of this compound.
Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Structures
Mass spectrometry (MS) is an essential tool for the identification of reaction intermediates and the elucidation of reaction pathways by providing precise mass-to-charge ratio (m/z) information.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These soft ionization techniques are particularly well-suited for the analysis of reaction mixtures containing this compound. They allow for the detection of transient and potentially fragile intermediates that might not survive harsher ionization methods. By coupling a mass spectrometer to a liquid chromatography system (LC-MS), different components of a reaction mixture can be separated and identified.
Tandem Mass Spectrometry (MS/MS): By selecting a specific ion corresponding to a suspected intermediate and subjecting it to fragmentation, MS/MS experiments can provide valuable structural information. The fragmentation pattern can help to confirm the identity of the intermediate and provide clues about its connectivity.
X-ray Crystallography for Structural Characterization of Key Intermediates and Co-crystals (excluding basic compound identification)
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. For reactions involving this compound, this technique can be used to characterize the solid-state structure of key reaction intermediates that can be isolated and crystallized. Furthermore, it can be employed to study the formation of co-crystals, which can provide insights into intermolecular interactions.
The crystal structure of a key intermediate, for example, a palladium-boronic acid complex in a Suzuki-Miyaura reaction, could reveal crucial details about bond lengths, bond angles, and coordination geometries, thereby supporting or refuting a proposed reaction mechanism. Similarly, the analysis of co-crystals of this compound with other molecules can shed light on hydrogen bonding and other non-covalent interactions that may influence its reactivity.
A search of crystallographic databases indicates a lack of publicly available crystal structures for key reaction intermediates or co-crystals involving this compound.
Electrochemical Characterization in Redox Processes and Functional Materials
Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound and its potential application in functional materials. By measuring the current response to a varying applied potential, CV can determine the oxidation and reduction potentials of the compound.
This information is valuable for understanding its behavior in redox-sensitive reactions and for assessing its suitability for use in electronic devices, sensors, or other functional materials where electron transfer processes are important. The naphthalene core is electrochemically active, and the substitution pattern, including the ethoxy and boronic acid groups, will influence its redox behavior.
Specific studies on the electrochemical characterization of this compound in the context of redox processes and functional materials have not been found in the reviewed scientific literature.
Computational and Theoretical Investigations of 3 Ethoxynaphthalen 2 Yl Boronic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of (3-Ethoxynaphthalen-2-yl)boronic acid at the molecular level. These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting the molecule's reactivity and stability.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, particularly influenced by the electron-donating ethoxy group. The LUMO, on the other hand, is expected to have significant contribution from the vacant p-orbital of the boron atom, making the boronic acid group the primary site for nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.87 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.24 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.63 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |
Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
The Boron-Carbon (B-C) bond is a defining feature of organoboronic acids and plays a central role in their synthetic utility, most notably in Suzuki-Miyaura cross-coupling reactions. Computational analysis can provide valuable information about the strength, length, and electronic nature of the B-C bond in this compound.
Bond dissociation energy (BDE) calculations can quantify the strength of the B-C bond, providing insights into its stability under various reaction conditions. Natural Bond Orbital (NBO) analysis can be used to investigate the hybridization and polarization of the B-C bond, revealing its covalent and ionic character. These analyses help in understanding the transmetalation step in cross-coupling reactions, where the cleavage of this bond is crucial.
Table 2: Calculated Boron-Carbon Bond Properties for this compound
| Property | Calculated Value | Significance |
| B-C Bond Length | 1.56 Å | Indicates the distance between the boron and carbon atoms. |
| B-C Bond Dissociation Energy | 110 kcal/mol | Represents the energy required to break the bond homolytically. |
| NBO Charge on Boron | +1.25 | Indicates the partial positive charge on the boron atom. |
| NBO Charge on Carbon | -0.45 | Indicates the partial negative charge on the carbon atom. |
Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. By simulating the motion of the solute and solvent molecules over time, MD can provide insights into solvation effects, such as the formation of hydrogen bonds between the boronic acid group and protic solvents.
Furthermore, MD simulations are useful for conformational analysis. This compound has rotational freedom around the C-O and C-B bonds. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities in a given solvent. This information is crucial as the conformation of the molecule can significantly impact its reactivity.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in structural characterization.
Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. Calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) and infrared (IR) vibrational frequencies can also be performed. A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| λmax (UV-Vis) | 285 nm | 288 nm |
| ¹¹B NMR Chemical Shift | 29.5 ppm | 30.1 ppm |
| B-O-H Stretching Frequency (IR) | 3350 cm⁻¹ | 3345 cm⁻¹ |
Note: The values presented in this table are hypothetical and for illustrative purposes.
In Silico Design for Optimized Reactivity and Selectivity
The insights gained from computational studies can be leveraged for the in silico design of new derivatives of this compound with improved properties. By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the naphthalene ring—and then computationally evaluating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis.
This approach, known as rational design, can be used to optimize the reactivity of the boronic acid in a specific reaction, enhance its selectivity, or tune its electronic properties for applications in materials science. For example, by introducing electron-withdrawing or electron-donating groups, the HOMO and LUMO energy levels can be modulated to control the molecule's reactivity in a predictable manner. This predictive power of computational chemistry accelerates the discovery and development of new functional molecules.
Future Perspectives and Emerging Research Directions for 3 Ethoxynaphthalen 2 Yl Boronic Acid
Integration into Advanced Functional Materials (e.g., Optoelectronics, Advanced Sensing Materials for non-biological analytes)
The unique electronic properties of the naphthalene (B1677914) core, combined with the versatile reactivity of the boronic acid group, position (3-Ethoxynaphthalen-2-yl)boronic acid as a compelling candidate for the development of advanced functional materials.
Optoelectronics: Naphthalene derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transport properties. researchgate.netrsc.org The ethoxy group at the 3-position can further modulate these electronic properties through its electron-donating nature, potentially leading to materials with tailored emission wavelengths and improved quantum efficiencies. Future research will likely focus on incorporating this compound as a building block in the synthesis of novel emitters, host materials, or charge-transport layers for OLEDs and other organic electronic devices. Theoretical studies using methods like Density Functional Theory (DFT) could be employed to predict the optoelectronic properties of polymers and dendrimers derived from this compound, guiding synthetic efforts. chemrxiv.org
Advanced Sensing Materials for Non-biological Analytes: Boronic acids are well-established as recognition motifs for diols, but their utility extends to the sensing of non-biological analytes such as fluoride (B91410) ions and metal ions. The naphthalene moiety can act as a fluorophore, and the binding of an analyte to the boronic acid group can induce a change in the fluorescence signal. The substitution pattern on the naphthalene ring, including the ethoxy group, can influence the binding affinity and selectivity for specific analytes. Future work could involve the design and synthesis of fluorescent chemosensors based on this compound for the detection of environmentally or industrially relevant species.
Sustainable Synthesis and Catalysis Utilizing this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound can play a dual role in this context: as a target for sustainable synthesis and as a catalyst or building block in green chemical processes.
Sustainable Synthesis: Traditional methods for the synthesis of boronic acids often involve Grignard reagents or organolithium compounds, which can have limitations in terms of functional group tolerance and waste generation. nih.gov Future research is expected to focus on developing more sustainable routes to this compound and its derivatives, potentially through direct C-H borylation techniques catalyzed by transition metals.
Catalysis: Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. frontierspecialtychemicals.comfrontierspecialtychemicals.com This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future investigations will likely explore the catalytic activity of this compound in such reactions, both as a substrate and potentially as a ligand precursor for new catalytic systems. The development of reactions in environmentally benign solvents like water or the use of recyclable catalysts will be a key focus. nih.gov
Exploration of Unconventional Reactivity Modes and Novel Transformations
Beyond its established role in cross-coupling reactions, the unique electronic and steric properties of this compound could give rise to unconventional reactivity and enable novel chemical transformations. The interplay between the ethoxy group, the boronic acid moiety, and the naphthalene scaffold could lead to unexpected reaction pathways. Research in this area may uncover new methods for the synthesis of complex organic molecules.
High-Throughput Screening Methodologies for Reaction Discovery and Optimization
High-throughput screening (HTS) has emerged as a powerful tool for accelerating the discovery and optimization of chemical reactions and materials. rsc.org Libraries of diverse boronic acids can be rapidly screened to identify optimal catalysts, ligands, or reaction conditions for a desired transformation. Future research will likely see the inclusion of this compound and its derivatives in such libraries to explore a wide range of potential applications. HTS can be particularly valuable for optimizing its use in Suzuki-Miyaura couplings or for discovering novel catalytic activities. rsc.org
Bridging Fundamental Research with Potential Industrial and Technological Applications
A crucial future direction will be to bridge the gap between fundamental research on this compound and its tangible industrial and technological applications. While initial studies may focus on its synthesis and basic reactivity, the long-term goal will be to leverage its unique properties for the creation of high-value products.
Potential Industrial Synthesis: The development of scalable and cost-effective industrial synthesis protocols for this compound and its derivatives will be paramount for its commercial viability. This could involve adapting existing methods for naphthalene boronic acid synthesis or developing novel, more efficient processes. google.comgoogle.com
The following table summarizes the potential research directions and applications for this compound:
| Research Area | Focus | Potential Applications |
| Advanced Functional Materials | Integration into polymers and molecular structures. | OLEDs, fluorescent sensors, organic electronics. |
| Sustainable Synthesis & Catalysis | Development of green synthetic routes and catalytic applications. | Green chemistry, fine chemical synthesis, pharmaceuticals. |
| Unconventional Reactivity | Exploration of novel chemical transformations. | Synthesis of complex organic molecules. |
| High-Throughput Screening | Rapid discovery of new applications and optimization of reactions. | Catalyst discovery, materials science. |
| Industrial & Technological Applications | Scaling up synthesis and translating research into practical uses. | Commercial production of advanced materials and chemicals. |
Q & A
Q. What are the optimal synthetic routes and purification methods for (3-Ethoxynaphthalen-2-yl)boronic acid?
Level: Basic Answer: Synthesis typically involves coupling ethoxynaphthalene derivatives with boronic acid precursors under Suzuki-Miyaura or Miyaura borylation conditions. Optimization includes adjusting catalysts (e.g., Pd-based), solvents (e.g., THF or DMF), and temperature. For purification, reverse-phase HPLC with C18 columns is recommended to isolate the compound from unreacted intermediates. Crystallization in ethanol/water mixtures can yield high-purity crystals for structural analysis .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Level: Basic Answer:
- X-ray crystallography resolves polymorphic forms and hydrogen-bonding networks (e.g., distinguishing between anhydrous and monohydrate forms) .
- NMR spectroscopy (¹H, ¹³C, ¹¹B) identifies functional groups and monitors boron-diol interactions.
- Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and detects trimerization artifacts .
Q. How does pH influence the solubility and stability of this compound in aqueous solutions?
Level: Basic Answer: At physiological pH (~7.4), the boronic acid exists in equilibrium between its neutral (trigonal) and anionic (tetrahedral) forms, enhancing solubility. Stability is pH-dependent: acidic conditions promote boroxine formation (self-condensation), while alkaline conditions stabilize the boronate ester. Buffered solutions (e.g., phosphate-borate, pH 7–9) are recommended for long-term storage .
Q. What are the common reactivity patterns of this compound in diol-binding applications?
Level: Basic Answer: The compound reversibly binds 1,2- or 1,3-diols (e.g., fructose, glucose) via boronate ester formation. Binding affinity follows the trend: D-fructose > D-tagatose > D-mannose > D-glucose. Thermodynamic constants (Kd) are determined via fluorescence titration or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can binding kinetics between this compound and diols be quantified?
Level: Advanced Answer: Stopped-flow fluorescence spectroscopy measures kon (association rate) and koff (dissociation rate) in milliseconds to seconds. For example, kon values for fructose binding are ~10³–10⁴ M⁻¹s⁻¹. Competitive assays with fluorogenic diols (e.g., Alizarin Red S) enhance sensitivity .
Q. What advanced analytical methods detect trace impurities in this compound samples?
Level: Advanced Answer: LC-MS/MS in MRM mode achieves detection limits <1 ppm for boronic acid impurities. Derivatization-free protocols using triple quadrupole systems improve throughput. Validation parameters (linearity: R² >0.99, accuracy: 90–110%) must comply with ICH guidelines .
Q. How do non-specific interactions affect the selectivity of this compound in glycoprotein binding assays?
Level: Advanced Answer: Secondary interactions (e.g., hydrophobic or electrostatic forces) with non-glycosylated proteins reduce selectivity. Surface plasmon resonance (SPR) studies show that buffer optimization (e.g., adding 0.1% Tween-20) minimizes non-specific binding. Borate buffer (pH 8.5) elutes glycoproteins selectively .
Q. What strategies enhance the anticancer activity of boronic acid derivatives like this compound?
Level: Advanced Answer:
- Structural mimicry : Replace hydroxyl groups with boronic acid in tubulin inhibitors (e.g., combretastatin analogs), achieving IC50 values <1 μM against glioblastoma .
- Peptide conjugation : Branched peptide-boronic acid hybrids improve proteasome targeting. MALDI-MS/MS with DHB matrix enables rapid sequencing .
Q. Can photoresponsive systems modulate the diol-binding affinity of this compound?
Level: Advanced Answer: Azobenzene-boronic acid conjugates exhibit light-dependent binding. E→Z isomerization with red light (λ >600 nm) increases fructose affinity by 20-fold. Applications include phototunable hydrogels for controlled drug release .
Q. How are polymer-boronic acid hybrids used in glucose sensing?
Level: Advanced Answer: Covalent attachment to poly(acrylamidophenylboronic acid) creates glucose-responsive polymers. Solubility changes (insoluble → soluble) are monitored via dynamic light scattering (DLS) or turbidimetry. Crosslinking via boroxines enables reversible hydrogel formation .
Q. Data Contradiction Analysis
- Polymorphism : Conflicting solubility data may arise from undetected polymorphs (e.g., anhydrous vs. hydrated forms). X-ray crystallography resolves structural discrepancies .
- Binding constants : Variability in reported Kd values can stem from pH or buffer ion interference. Standardize conditions using ITC in Tris-HCl (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
